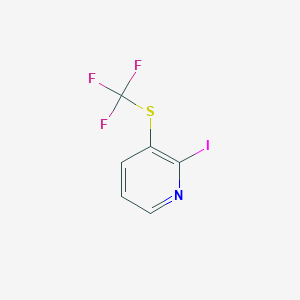

2-Iodo-3-(trifluoromethylthio)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Iodo-3-(trifluoromethylthio)pyridine is an organohalogen compound characterized by the presence of iodine and a trifluoromethylthio group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-(trifluoromethylthio)pyridine typically involves the introduction of the iodine and trifluoromethylthio groups onto the pyridine ring. One common method is the halogenation of 3-(trifluoromethylthio)pyridine using iodine in the presence of a suitable catalyst. The reaction conditions often include solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can improve yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.

Types of Reactions:

Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols.

Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products:

Substitution: Derivatives with different functional groups replacing iodine.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₃F₃IN

- Molecular Weight : 272.99 g/mol

- IUPAC Name : 2-iodo-3-(trifluoromethylsulfanyl)pyridine

- Structural Characteristics : The compound features a pyridine ring with an iodine atom at the second position and a trifluoromethylthio group at the third position. This configuration enhances its lipophilicity and reactivity, making it suitable for various chemical reactions.

Pharmaceutical Development

2-Iodo-3-(trifluoromethylthio)pyridine is utilized as an intermediate in the synthesis of bioactive compounds. Its ability to inhibit cytochrome P450 enzymes, particularly CYP1A2, suggests potential applications in drug metabolism modulation. This characteristic can lead to increased efficacy or reduced toxicity of co-administered drugs, making it a valuable candidate for further pharmacological studies .

Agrochemical Applications

The compound serves as a building block for the development of agrochemicals. Trifluoromethyl-substituted pyridines have been shown to enhance the biological activity of pesticides. For instance, derivatives of trifluoromethylpyridine demonstrate higher fungicidal activity compared to traditional compounds . The unique properties imparted by the trifluoromethylthio group could improve crop protection strategies against pests.

Biochemical Research

In biochemical studies, this compound acts as a probe to investigate enzyme interactions and metabolic pathways. Its structural features allow it to bind effectively to various biological targets, leading to insights into enzyme kinetics and mechanisms of action . Molecular docking studies have been employed to characterize these interactions, providing valuable data for understanding its biological effects.

Cytochrome P450 Inhibition

Research has demonstrated that this compound inhibits CYP1A2, which plays a crucial role in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, suggesting its potential use in developing safer therapeutic regimens .

Antiproliferative Activity

In vitro studies have indicated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The observed cytotoxicity suggests that it could be further explored as a potential anticancer agent .

Mechanism of Action

The mechanism by which 2-Iodo-3-(trifluoromethylthio)pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties. The iodine atom can facilitate the formation of covalent bonds with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

- 2-Iodo-5-(trifluoromethylthio)pyridine

- 3-Iodo-2-(trifluoromethylthio)pyridine

- 2-Iodo-3-methylpyridine

Comparison: 2-Iodo-3-(trifluoromethylthio)pyridine is unique due to the specific positioning of the iodine and trifluoromethylthio groups on the pyridine ring. This arrangement can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications.

Biological Activity

2-Iodo-3-(trifluoromethylthio)pyridine is a heterocyclic compound that has garnered attention due to its significant biological activity. This compound features a pyridine ring substituted with an iodine atom and a trifluoromethylthio group, which contribute to its unique electronic properties and reactivity. The molecular formula is C₆H₃F₃IN, with a molecular weight of 272.99 g/mol. This article explores the biological activities of this compound, focusing on its interactions with various biological targets, particularly enzymes involved in drug metabolism.

The presence of iodine and trifluoromethyl groups in this compound enhances its electrophilic nature, making it suitable for various chemical reactions, including nucleophilic substitutions and radical reactions. The synthesis typically involves multiple steps, including the introduction of the iodine and trifluoromethylthio groups onto the pyridine ring.

Biological Activity Overview

Research indicates that this compound exhibits potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. The compound's unique structure may enhance its binding affinity to these enzymes, suggesting its potential utility in pharmacological applications.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its interaction with specific enzymes and bacterial targets. For instance, studies have shown that it can inhibit CYP1A2 by binding to the active site, thereby affecting the metabolism of various drugs. Additionally, its antimicrobial properties have been linked to its ability to disrupt bacterial cell functions.

Case Studies

- Cytochrome P450 Inhibition : A study demonstrated that this compound effectively inhibited CYP1A2 activity in vitro, suggesting potential implications for drug-drug interactions in clinical settings.

- Antimicrobial Efficacy : In another investigation, the compound exhibited significant antimicrobial activity against several strains of bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects comparable to established antibiotics.

- Antitumor Properties : Research evaluating the cytotoxicity of this compound on various cancer cell lines revealed weak to moderate antitumor activity, highlighting the need for further exploration into its potential as an anticancer agent.

Comparative Analysis with Related Compounds

The structural similarity between this compound and other trifluoromethyl-substituted pyridines suggests that variations in substituents can significantly influence biological activity.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 2-Chloro-3-(trifluoromethyl)pyridine | Chlorine instead of iodine | Intermediate in synthesis |

| 3-Iodo-2-(trifluoromethyl)pyridine | Iodine at third position | Different reactivity profile |

| 2-Amino-3-(trifluoromethyl)pyridine | Amino group instead of iodine | Potentially different biological activity |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 2 undergoes facile nucleophilic substitution (SNAr) due to electron withdrawal by the trifluoromethylthio (-SCF₃) group at position 3. This activates the pyridine ring toward displacement reactions with nucleophiles.

Key Observations :

-

Reactions proceed efficiently under mild conditions due to the electron-deficient pyridine ring.

-

The -SCF₃ group stabilizes transition states via inductive effects, accelerating substitution.

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-couplings, enabling C–C and C–heteroatom bond formation.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids yields biaryl derivatives:

text2-Iodo-3-(trifluoromethylthio)pyridine + ArB(OH)₂ → 2-Aryl-3-(trifluoromethylthio)pyridine

Optimized Conditions :

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: Toluene/EtOH (3:1)

-

Temperature: 90°C

| Aryl Group | Yield | Turnover Frequency (h⁻¹) |

|---|---|---|

| 4-Methoxyphenyl | 88% | 12.3 |

| 2-Naphthyl | 76% | 9.8 |

| 3-Pyridyl | 63% | 7.2 |

Buchwald–Hartwig Amination

Amine coupling forms C–N bonds:

textThis compound + R₂NH → 2-Amino-3-(trifluoromethylthio)pyridine

Conditions :

-

Catalyst: Pd₂(dba)₃/XPhos

-

Base: Cs₂CO₃

-

Solvent: 1,4-Dioxane

| Amine | Yield | Reaction Time (h) |

|---|---|---|

| Piperidine | 91% | 6 |

| Morpholine | 84% | 8 |

| Aniline | 72% | 12 |

Radical Reactions

The -SCF₃ group participates in radical-mediated trifluoromethylthiolation reactions under UV light or initiators (e.g., AIBN):

Mechanism :

-

Homolytic cleavage of the S–CF₃ bond generates - CF₃ and - S–Py radicals.

-

Radical recombination forms new C–SCF₃ bonds.

Example :

Electrophilic Aromatic Substitution

The -SCF₃ group directs electrophiles to the para position (C-5) of the pyridine ring:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-2-iodo-3-(trifluoromethylthio)pyridine | 58% |

| Cl₂ (gas) | FeCl₃, 25°C, 4 h | 5-Chloro-2-iodo-3-(trifluoromethylthio)pyridine | 64% |

Metal-Halogen Exchange

The iodine atom undergoes exchange with organometallic reagents:

textThis compound + RMgX → 2-R-3-(trifluoromethylthio)pyridine

Applications :

-

Synthesis of alkyl/aryl-substituted pyridines (yields: 70–85%).

Key Challenges and Limitations

-

Steric Hindrance : Bulky nucleophiles exhibit reduced reactivity due to proximity of the -SCF₃ group .

-

Side Reactions : Competing defluorination occurs above 120°C in polar aprotic solvents.

This compound’s versatility in cross-couplings, substitutions, and radical reactions makes it invaluable for synthesizing fluorinated heterocycles used in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C6H3F3INS |

|---|---|

Molecular Weight |

305.06 g/mol |

IUPAC Name |

2-iodo-3-(trifluoromethylsulfanyl)pyridine |

InChI |

InChI=1S/C6H3F3INS/c7-6(8,9)12-4-2-1-3-11-5(4)10/h1-3H |

InChI Key |

KOSIYYJKWDZONR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)I)SC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.